Ac-VDVAD-CHO

Descripción general

Descripción

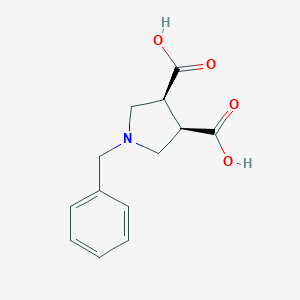

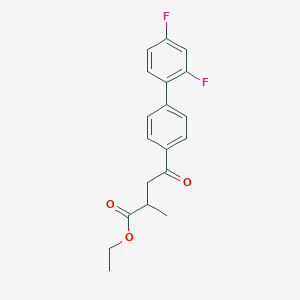

- El nombre químico completo del compuesto es N-acetil-L-valil-L-α-aspartil-L-valil-N-[(1S)-2-carboxi-1-formiletil]-L-alaninamida, sal de trifluoroacetato .

- Su fórmula molecular es C23H37N5O10 • XCF3COOH , con un peso molecular de 543.6 g/mol .

Ac-VDVAD-CHO: es un inhibidor de la caspasa-2, caspasa-3 y caspasa-7.

Aplicaciones Científicas De Investigación

Bioquímica y Biología Celular: Los investigadores utilizan Ac-VDVAD-CHO para estudiar las vías de apoptosis mediadas por caspasas. Ayuda a dilucidar el papel de las caspasas en las enfermedades y los procesos celulares normales.

Desarrollo de fármacos: Comprender la inhibición de la caspasa es crucial para el diseño de posibles agentes terapéuticos.

Crecimiento y Remodelación Ósea: This compound inhibe la actividad de la fosfatasa alcalina y la caspasa-2/-3 inducida por la proteína morfogenética ósea 4 (BMP4) en las células estromales de la médula ósea.

Mecanismo De Acción

Objetivos: Ac-VDVAD-CHO inhibe específicamente la caspasa-2, -3 y -7.

Vías: Al bloquear estas caspasas, evita la apoptosis e influye en el destino celular.

Análisis Bioquímico

Biochemical Properties

Ac-VDVAD-CHO interacts with caspase-2 and caspase-3, enzymes that play crucial roles in programmed cell death . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their activity .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit caspase-2 and caspase-3. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with caspase-2 and caspase-3. This binding results in the inhibition of these enzymes, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. These studies have shown that this compound exhibits stability and does not degrade over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in the caspase-mediated apoptotic pathway. It interacts with caspase-2 and caspase-3, influencing the metabolic flux and metabolite levels within this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its localization and accumulation within cells are influenced by its interactions with caspase-2 and caspase-3 .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where caspase-2 and caspase-3 are located. Its activity and function are influenced by its localization within this cellular compartment .

Métodos De Preparación

Rutas Sintéticas: La síntesis de Ac-VDVAD-CHO implica varios pasos, incluida la acetilación, la formación de enlaces peptídicos y la formilación. Hay rutas sintéticas específicas disponibles en la literatura.

Condiciones de Reacción: Las condiciones de reacción varían según los pasos específicos. Por ejemplo, la acetilación suele implicar anhídrido acético o cloruro de acetilo en un disolvente como diclorometano o acetonitrilo.

Producción Industrial: Si bien no existe una producción industrial generalizada de this compound, se puede sintetizar en laboratorios de investigación.

Análisis De Reacciones Químicas

Reacciones: Ac-VDVAD-CHO es estable y no se somete fácilmente a reacciones químicas en condiciones normales.

Reactivos y condiciones comunes: No hay reactivos o condiciones específicas comúnmente asociados con sus transformaciones químicas.

Productos principales: Dado que se utiliza principalmente como un inhibidor, el compuesto en sí permanece sin cambios durante la mayoría de las reacciones.

Comparación Con Compuestos Similares

Singularidad: La singularidad de Ac-VDVAD-CHO radica en su especificidad para la caspasa-2, -3 y -7.

Compuestos Similares: Otros inhibidores de la caspasa incluyen Z-VDVAD-AFC (sal de trifluoroacetato) e inhibidores relacionados basados en péptidos.

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHGBCRVSBUHH-GOYXDOSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431757 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194022-51-0 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-VDVAD-CHO acts as a potent and irreversible inhibitor of caspase-2. [, ] It mimics the natural peptide substrate of caspase-2 and binds to the enzyme's active site. The aldehyde group of this compound forms a covalent bond with the catalytic cysteine residue of caspase-2, irreversibly blocking its activity. [] This inhibition disrupts the caspase cascade, a critical pathway involved in apoptosis (programmed cell death). []

ANone: Unfortunately, the provided research articles primarily focus on the biological activity and applications of this compound as a caspase inhibitor. Detailed structural characterization data like molecular formula, weight, and spectroscopic information are not explicitly provided in these texts.

A: Researchers often employ this compound alongside other caspase inhibitors, such as Z-VAD-FMK (a broad-spectrum caspase inhibitor), to achieve more targeted and controlled inhibition of specific caspase pathways. [] This is particularly useful when studying the complex interplay and roles of different caspases in cellular processes like apoptosis. By selectively inhibiting certain caspases while leaving others active, researchers can dissect the specific contributions of each caspase to the overall biological response. []

A: While a potent caspase-2 inhibitor, this compound might not be completely specific for this particular caspase. [] It may exhibit some level of cross-reactivity with other caspases, albeit to a lesser extent. Researchers should be aware of this potential off-target activity and consider using complementary approaches, such as genetic knockdown or alternative specific inhibitors, to confirm their findings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)